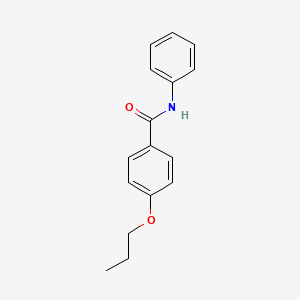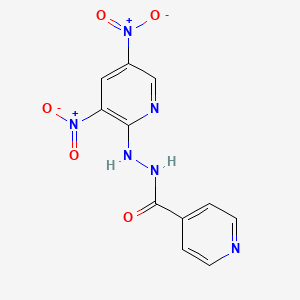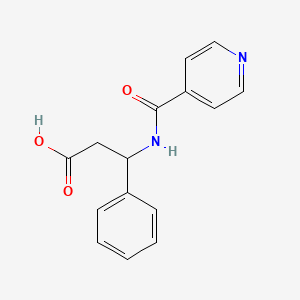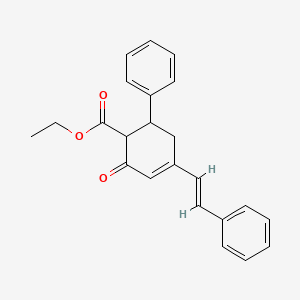![molecular formula C13H19N3O2 B3844142 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide](/img/structure/B3844142.png)
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide
Übersicht
Beschreibung
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide, also known as AZD0328, is a small molecule drug that has been developed and studied for its potential therapeutic applications in various diseases. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have potential in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can modulate the immune system. It has also been shown to enhance NAD+ levels in cells, which is crucial for cellular metabolism and energy production. This compound has been studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide works by enhancing NAD+ levels in cells, which is crucial for cellular metabolism and energy production. NAD+ is a coenzyme that plays a critical role in many cellular processes, including DNA repair, mitochondrial function, and gene expression. By increasing NAD+ levels, this compound can improve cellular metabolism and function, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties and can modulate the immune system. It has also been shown to enhance NAD+ levels in cells, which is crucial for cellular metabolism and energy production. In preclinical studies, this compound has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy drugs. It has also been shown to have potential in the treatment of autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Furthermore, the optimal dosage and administration route for this compound are still being determined.
Zukünftige Richtungen
There are several future directions for the study of 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide. One potential application is in the treatment of cancer. This compound has been shown to enhance the efficacy of chemotherapy drugs and inhibit tumor growth in preclinical models. Further studies are needed to determine its safety and efficacy in humans. Another potential application is in the treatment of autoimmune diseases and inflammatory disorders. This compound has been shown to have anti-inflammatory properties and can modulate the immune system. Further studies are needed to determine its potential in these diseases. Additionally, the optimal dosage and administration route for this compound need to be determined. Overall, this compound has shown promising potential in various diseases, and further studies are needed to determine its clinical utility.
Eigenschaften
IUPAC Name |
6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-propylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-6-14-13(18)10-3-4-12(15-8-10)16-7-5-11(17)9-16/h3-4,8,11,17H,2,5-7,9H2,1H3,(H,14,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQWCWUTNAHAFK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)C1=CN=C(C=C1)N2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3844074.png)
![2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3844079.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,5-dimethylnicotinamide](/img/structure/B3844083.png)

![4-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B3844086.png)
![2-[(1,2-dimethyl-3,3-diphenylpropyl)amino]ethanol](/img/structure/B3844093.png)


![7-bromo-N-[3-(4-morpholinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3844102.png)
![2-{[3-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-3-yl]carbonyl}-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3844115.png)

![trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate](/img/structure/B3844128.png)

![1-{4-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844166.png)